5-amino-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Significance of Heterocyclic Compounds in Scientific Disciplines
Heterocyclic compounds are a vast and diverse family of organic molecules that are fundamental to many areas of science, including biochemistry and medicinal chemistry. ijnrd.org These compounds are characterized by a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. openaccessjournals.com This structural feature imparts unique physicochemical properties and reactivity to these molecules, making them essential building blocks in the realm of organic chemistry. openaccessjournals.com
The importance of heterocyclic compounds is underscored by their widespread presence in nature and their critical role in biological processes. They form the core structures of many biologically active molecules, including DNA, hemoglobin, and a plethora of natural products. ijnrd.org Consequently, they are of immense interest to the pharmaceutical and agrochemical industries. ijraset.com In fact, it is estimated that over 85% of all biologically active substances contain a heterocyclic system, highlighting their indispensable role in the creation of modern medications. msesupplies.com Beyond medicine, heterocyclic compounds are utilized in the development of advanced materials such as conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com
Role of 1,2,4-Triazoles in Contemporary Chemical Research
Within the broad class of heterocyclic compounds, the 1,2,4-triazole (B32235) ring system holds a place of particular distinction in medicinal and pharmaceutical chemistry. eurekaselect.com Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. researchgate.net The 1,2,4-triazole scaffold has proven to be a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the incorporation of the 1,2,4-triazole core into a wide array of therapeutically important agents. nih.gov
Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govnih.gov For instance, triazole antifungal drugs function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. mdpi.com In the agricultural sector, 1,2,4-triazole derivatives are utilized as fungicides, herbicides, and plant growth regulators. rjptonline.org The broad applicability of this scaffold ensures its continued prominence in contemporary chemical research.
Overview of 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol as a Privileged Research Scaffold
Among the many derivatives of 1,2,4-triazole, this compound stands out as a key building block for the synthesis of more complex molecules. guidechem.com This compound features a 1,2,4-triazole core substituted with an amino group, a methyl group, and a thiol group. These functional groups provide multiple reactive sites, allowing for a wide range of chemical modifications and the synthesis of diverse derivatives.
The tautomeric nature of the triazole ring, along with the presence of the amino and thiol groups, makes this compound a versatile ligand in coordination chemistry and a valuable intermediate in organic synthesis. guidechem.com Research has explored its use in the development of novel compounds with potential applications in various fields. For example, it has been investigated for its antimicrobial and antifungal properties, as well as for its potential as a corrosion inhibitor. guidechem.comresearchgate.net The structural features of this compound make it a compound of significant interest for researchers seeking to develop new molecules with specific and enhanced functionalities.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOWTLWMBHFCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398730 | |
| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66870-09-5 | |
| Record name | NSC95940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Amino 4 Methyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives
Direct Synthetic Routes to 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol
The direct synthesis of the 4-amino-5-substituted-1,2,4-triazole-3-thiol core, a close isomer of the title compound, is well-established and typically involves the cyclization of open-chain sulfur- and nitrogen-containing precursors.
Cyclization of Hydrazinecarbodithioate Precursors
A prevalent method for synthesizing the 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold involves the cyclization of potassium dithiocarbazinates. This process begins with the synthesis of a carboxylic acid hydrazide from a corresponding ester or acid. researchgate.netresearchgate.net The acid hydrazide is then treated with carbon disulfide in the presence of alcoholic potassium hydroxide (B78521) to form a stable potassium dithiocarbazinate salt. researchgate.netresearchgate.netdergipark.org.trnih.gov
The crucial cyclization step is achieved by refluxing this potassium salt with an excess of hydrazine (B178648) hydrate. researchgate.netresearchgate.netdocumentsdelivered.com The hydrazine acts as a source of the N4-amino group and facilitates the ring closure to form the triazole thiol. For instance, starting from benzoic acid hydrazide, this route yields 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.netresearchgate.net By selecting the appropriate starting material, such as acetic hydrazide, this method can be adapted to produce the 5-methyl substituted triazole.
Reaction of Thiocarbohydrazide (B147625) with Carboxylic Acid Derivatives
Perhaps the most direct and widely used method for preparing 5-alkyl/aryl-4-amino-1,2,4-triazole-3-thiols is the condensation of thiocarbohydrazide with carboxylic acids. ijcrt.org In this one-pot synthesis, thiocarbohydrazide is heated directly with a suitable carboxylic acid, often at the melting point of the acid, to drive the condensation and cyclization. ijcrt.org The use of acetic acid, for example, leads directly to the formation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.
The reaction proceeds through the formation of an intermediate acylthiocarbohydrazide, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole (B32235) ring. This method is efficient and avoids the need for isolating intermediates. ijcrt.org
Synthesis of Functionalized this compound Derivatives
The triazole core, once synthesized, serves as a versatile platform for further functionalization through reactions involving its amino and thiol groups.
Formation of Schiff Bases and Related Imines
The amino group on the triazole ring is nucleophilic and readily undergoes condensation with aldehydes to form Schiff bases (imines). This reaction is typically carried out by refluxing the aminotriazole with a molar equivalent of an aromatic or heterocyclic aldehyde in an alcoholic solvent, often with a few drops of an acid catalyst like glacial acetic acid or sulfuric acid. nih.govresearchgate.net
This reaction has been used extensively to generate large libraries of derivatives. The resulting N=CH linkage extends the conjugation of the system and introduces new steric and electronic features, which is a common strategy in drug design. documentsdelivered.comktu.edu.trmdpi.com A wide variety of substituted benzaldehydes have been employed for this purpose. researchgate.netmdpi.com
| Parent Triazole | Aldehyde Reactant | Solvent/Catalyst | Resulting Schiff Base Product | Reference |
|---|---|---|---|---|
| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | Methanol | 4-[(4-Chlorobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | mdpi.com |
| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | Methanol | 5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | mdpi.com |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Ethanol (B145695)/H₂SO₄ | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | documentsdelivered.com |
| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Vanillin | Ethanol/H₂SO₄ | 4-(4-Hydroxy-3-methoxybenzylideneamino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | researchgate.net |
| 4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thione | 4-Methoxybenzaldehyde | Ethanol/Acetic Acid | 4-((4-Methoxybenzylidene)amino)-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thione | mdpi.com |
S-Alkylation Reactions and Formation of Thioether Derivatives
The thiol group (or its thione tautomer) is another key site for functionalization. It can be readily alkylated to form thioether derivatives. This S-alkylation is typically achieved by treating the triazole-thiol with an alkyl or aryl halide (e.g., phenacyl bromide, 2-bromo-1-arylethan-1-ones) in a suitable solvent like ethanol, often in the presence of a base such as triethylamine (B128534) or sodium hydroxide to deprotonate the thiol. zsmu.edu.uapreprints.org
This reaction is crucial for attaching various side chains to the sulfur atom, thereby modifying the molecule's properties. For example, reacting the triazole-thiol with α-halo ketones is a common step toward building more complex heterocyclic systems. preprints.orgsapub.org Studies have demonstrated the synthesis of a range of S-alkyl derivatives using both conventional heating and microwave irradiation, with the latter often providing improved yields and shorter reaction times. zsmu.edu.ua
Cyclocondensation Reactions with Bifunctional Reagents
The presence of adjacent amino and thiol groups allows the triazole ring to act as a precursor for fused heterocyclic systems through cyclocondensation reactions with bifunctional reagents. These reagents contain two electrophilic centers that can react with the two nucleophilic sites (N-amino and S-thiol) on the triazole.
For example, reaction with α-haloketones like phenacyl bromide can lead to the formation of triazolo[3,4-b] researchgate.netsapub.orgsapub.orgthiadiazine rings. sapub.org Similarly, condensation with arylpyruvic acids can yield 1,2,4-triazin-5(4H)-ones. sapub.org These reactions significantly expand the structural diversity of compounds derivable from the aminotriazolethiol core, leading to complex, multi-ring systems.
| Triazole Reactant | Bifunctional Reagent | Reaction Conditions | Fused Heterocyclic Product | Reference |
|---|---|---|---|---|
| 4-Amino-5-(alditol-1-yl)-1,2,4-triazole-3-thiol | Phenacyl bromide | Not specified | 3-(Alditol-1-yl)-1,2,4-triazolo[3,4-b] researchgate.netsapub.orgsapub.orgthiadiazine | sapub.org |
| Thiocarbohydrazide (precursor) | Arylpyruvic acids | Aqueous ethanol | 4-Amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-one | sapub.org |
| 3-Amino-1,2,4-triazole | 3-(Benzylidene)-6-fluoro-thiochroman-4-one | 1-Methylpyrrolidin-2-one, reflux | Thiochromeno[4,3-d] researchgate.netsapub.orgnih.govtriazolo[1,5-a]pyrimidine | sci-hub.se |
Synthesis of Thiazolidinone Derivatives
The preparation of thiazolidinone derivatives of this compound follows a well-established synthetic pathway common for analogous 4-amino-1,2,4-triazole-3-thiol (B7722964) compounds. dergipark.org.trresearchgate.net This process is typically achieved through a two-step reaction sequence.
The first step involves the formation of a Schiff base (an imine). This is accomplished via the condensation reaction between the primary amino group at the N-4 position of the this compound ring and various substituted aromatic aldehydes. chemmethod.comnih.gov This reaction is typically carried out by refluxing equimolar amounts of the triazole and the respective aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid. chemmethod.com
The second step is the cyclocondensation of the intermediate Schiff base with thioglycolic acid (mercaptoacetic acid). This reaction leads to the formation of the 4-thiazolidinone (B1220212) ring fused to the triazole system. dergipark.org.tr The process usually involves refluxing the Schiff base with thioglycolic acid in a solvent like dioxane or dry benzene, sometimes with the addition of a catalyst such as anhydrous zinc chloride. dergipark.org.trchemmethod.com The sulfur atom from the thioglycolic acid attacks the imine carbon, and subsequent intramolecular cyclization and dehydration yield the final thiazolidinone derivative.
Formation of Schiff Base: this compound reacts with a substituted aromatic aldehyde (R-CHO) to form the corresponding Schiff base, N-((substituted-phenyl)methylene)-5-mercapto-4-methyl-4H-1,2,4-triazol-4-amine.
Cyclocondensation: The resulting Schiff base undergoes cyclization with thioglycolic acid to yield the 2-(substituted-phenyl)-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-4-yl)thiazolidin-4-one derivative.
The versatility of this synthetic route allows for the creation of a diverse library of thiazolidinone derivatives by simply varying the substituent 'R' on the aromatic aldehyde used in the initial step. This enables systematic exploration of structure-activity relationships for various biological targets.
Detailed research findings from analogous syntheses provide insight into the reaction conditions and expected outcomes. For instance, the synthesis of thiazolidin-4-one derivatives from other 4-amino-1,2,4-triazoles has been reported with good yields. dergipark.org.trchemmethod.com The structures of the final products are typically confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR, along with elemental analysis. dergipark.org.tr In the FT-IR spectra, the appearance of a characteristic stretching band for the C=O group of the thiazolidinone ring and the disappearance of the NH₂ absorption bands from the starting triazole confirm the successful synthesis. dergipark.org.tr
Below is an interactive data table summarizing the key steps and components involved in the synthesis of these thiazolidinone derivatives, based on established methodologies for similar compounds.
| Step | Reaction Type | Reactants | Reagents/Solvents | Product |
| 1 | Condensation (Schiff Base Formation) | This compound, Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) | Ethanol, Glacial Acetic Acid (catalyst) | Intermediate Schiff Base |
| 2 | Cyclocondensation | Intermediate Schiff Base, Thioglycolic Acid | Dioxane or Dry Benzene, Zinc Chloride (optional catalyst) | 2-(Aryl)-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-4-yl)thiazolidin-4-one |
Chemical Reactivity and Derivatization Studies of 5 Amino 4 Methyl 4h 1,2,4 Triazole 3 Thiol
Tautomeric Equilibria and their Influence on Reactivity
A critical aspect of the chemistry of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is its existence in a tautomeric equilibrium between the thione and thiol forms. ijsr.net This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur atom and a nitrogen atom in the triazole ring.
The thione form (5-amino-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) is generally the predominant tautomer, particularly in the solid state and in aprotic solvents. ijsr.netzsmu.edu.ua The thiol form (this compound) can become more significant in polar, prototropic solvents. zsmu.edu.ua This equilibrium is crucial as it dictates the nucleophilic character of the molecule. The thiol tautomer possesses a nucleophilic sulfur atom, while the thione form presents nucleophilic centers at the ring nitrogen atoms. zsmu.edu.uaresearchgate.net Spectroscopic methods such as IR and NMR are instrumental in studying this equilibrium. For instance, the IR spectrum of the thione form shows a characteristic C=S absorption band (around 1166-1258 cm⁻¹), whereas the thiol form is identified by an S-H stretching band (around 2550-2700 cm⁻¹). ijsr.net
| Factor | Influence on Equilibrium | Reference |
|---|---|---|
| Solvent Polarity | Polar, protic solvents (e.g., ethanol (B145695), water) can stabilize the thiol form through hydrogen bonding. | zsmu.edu.ua |
| Physical State | The thione form is generally more stable and predominates in the solid state. | ijsr.net |
| pH | In basic media, deprotonation leads to the formation of a thiolate anion, which is a potent nucleophile and reacts as if derived from the thiol form. | jocpr.com |
| Temperature | Temperature can influence the position of the equilibrium, although this effect is often less pronounced than solvent effects. |
The prevalence of one tautomer over the other directly impacts the regioselectivity of subsequent reactions, such as alkylation and acylation.
Nucleophilic and Electrophilic Substitution Reactions
The dual nucleophilicity arising from the tautomeric equilibrium allows this compound to participate in various substitution reactions.
Nucleophilic Reactions: The sulfur atom, particularly in its deprotonated thiolate form, is a potent nucleophile. It readily reacts with electrophiles like alkyl halides and α-halo ketones in classic S-alkylation reactions to yield 3-(alkylthio) derivatives. These reactions are typically conducted in the presence of a base to facilitate the formation of the thiolate anion. For example, the reaction of related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-bromo ketones proceeds efficiently to give the corresponding S-substituted products. mdpi.com
Electrophilic Reactions: The triazole ring contains nitrogen atoms with lone pairs of electrons, making them susceptible to attack by electrophiles. While the N-4 position is blocked by a methyl group, the N-1 and N-2 positions are potential sites for electrophilic attack, such as N-alkylation or N-acylation. The reaction outcome is often a mixture of isomers and depends on the tautomer present and the reaction conditions. For instance, Mannich reactions on related 4-amino-1,2,4-triazole-3-thiones have been shown to occur at the N-2 position. zsmu.edu.uaresearchgate.net
| Reaction Type | Reagent Example | Product Type | Reference |
|---|---|---|---|
| S-Alkylation | Alkyl Halide (e.g., CH₃I) | 5-amino-4-methyl-3-(methylthio)-4H-1,2,4-triazole | researchgate.net |
| S-Alkylation | α-Halo Ketone (e.g., BrCH₂COR) | 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-alkylethan-1-one | mdpi.com |
| N-Alkylation | Formaldehyde/Secondary Amine (Mannich Reaction) | 2-((dialkylamino)methyl) derivative | zsmu.edu.uaresearchgate.net |
Oxidation of the Thiol Moiety
The thiol group is susceptible to oxidation, and the nature of the resulting product depends on the strength of the oxidizing agent used.
Mild Oxidation: Treatment with mild oxidizing agents, such as iodine or hydrogen peroxide under controlled conditions, typically leads to the formation of a disulfide-bridged dimer, bis(5-amino-4-methyl-4H-1,2,4-triazol-3-yl) disulfide.
Strong Oxidation: The use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid results in the oxidation of the thiol group to a sulfonic acid. Research on the oxidation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols has demonstrated that this reaction provides an efficient pathway to the corresponding triazolesulfonic acids. researchgate.net
| Oxidizing Agent | Product | Oxidation State of Sulfur | Reference |
|---|---|---|---|
| Iodine (I₂) | Disulfide | -1 | |
| Hydrogen Peroxide (H₂O₂) | Disulfide or Sulfonic Acid | -1 or +6 | |
| Potassium Permanganate (KMnO₄) | Sulfonic Acid | +6 | researchgate.net |
Reactions Involving the Amino Group (e.g., Condensation)
The primary amino group at the C-5 position of the triazole ring is a key site for derivatization. Unlike the N-4 amino group found in many related triazoles, which readily undergoes condensation with aldehydes to form Schiff bases, the C-5 amino group exhibits reactivity more typical of a heterocyclic amine. researchgate.netdergipark.org.trmdpi.com
Common reactions involving the 5-amino group include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) affords N-sulfonylated products.
Diazotization: Reaction with nitrous acid (HNO₂) can convert the amino group into a diazonium salt. This intermediate, while potentially unstable, could be used for subsequent Sandmeyer-type reactions to introduce a range of other functional groups.
While direct condensation with aldehydes to form stable Schiff bases is less characteristic for the C-5 amino group compared to the N-4 amino isomer, intramolecular cyclization reactions following condensation are possible under specific conditions. nih.gov
Exploitation of the Triazole Ring for Further Functionalization
The 1,2,4-triazole (B32235) ring serves as a stable heterocyclic scaffold for building more complex molecular architectures. Functionalization typically occurs at the exocyclic amino and thiol groups, as previously described. However, the ring itself plays a crucial role in orienting these reactive groups and can be involved in further transformations.
The nucleophilic character of the N-1 and N-2 atoms allows for regioselective alkylation, which can be used to introduce further diversity. zsmu.edu.ua Additionally, the triazole core can participate in cycloaddition reactions, although this is less common. More frequently, the derivatized thiol and amino groups are used as handles to construct fused heterocyclic systems. For example, S-alkylated derivatives containing a carbonyl group can undergo intramolecular cyclization to form thiazolo[3,2-b] zsmu.edu.uaresearchgate.netmdpi.comtriazole systems. mdpi.com This strategy highlights the utility of the parent compound as a versatile building block in heterocyclic synthesis.
Coordination Chemistry of 5 Amino 4 Methyl 4h 1,2,4 Triazole 3 Thiol and Its Analogues
Ligand Properties and Coordination Modes
5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that can exist in tautomeric forms, primarily the thiol and thione forms. This tautomerism, coupled with the presence of nitrogen and sulfur atoms, makes it an excellent chelating agent for a wide range of metal ions.
The key to the chelating ability of this compound and its analogues lies in the strategic location of its nitrogen and sulfur donor atoms. The primary coordination sites are the sulfur atom of the thiol/thione group and a nitrogen atom from either the triazole ring or the exocyclic amino group. nih.gov This arrangement facilitates the formation of stable five or six-membered chelate rings upon coordination with a metal ion, which is a thermodynamically favorable process. nih.gov
Studies on analogous compounds, such as 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, have shown that the ligand typically coordinates to metal ions through the sulfur atom and the nitrogen atom of the amino group. nih.govresearchgate.net This S,N-bidentate chelation is a common feature in the coordination chemistry of this class of compounds. The soft sulfur atom tends to form strong covalent bonds with soft or borderline metal ions, while the harder nitrogen atom readily coordinates with a variety of transition metals.
While bidentate coordination is the most commonly observed mode for this compound and its analogues, the potential for multidentate coordination exists. The ligand possesses several potential donor sites: the sulfur of the thiol group, the nitrogen of the primary amino group, and the nitrogen atoms at positions 1 and 2 of the triazole ring. nih.gov This polydentate nature allows for the formation of not only simple mononuclear complexes but also more complex polynuclear structures where the ligand can act as a bridge between two or more metal centers.
The formation of a stable five-membered ring through the involvement of the S=C-N-N unit is a recurring motif in the coordination chemistry of these ligands. nih.gov The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions in the reaction medium.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent, often an alcohol. nih.govginekologiaipoloznictwo.com The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
A range of transition metal complexes with ligands analogous to this compound have been successfully synthesized and characterized. For instance, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol have been prepared by refluxing an alcoholic solution of the ligand and the respective metal salt in a 2:1 ligand-to-metal molar ratio. nih.gov
These complexes are typically characterized by techniques such as microelemental analysis, FTIR, UV-visible spectroscopy, and magnetic susceptibility measurements. nih.govresearchgate.netginekologiaipoloznictwo.comnih.gov Spectroscopic data for these analogous complexes suggest that the ligand acts as a bidentate chelate, coordinating through the sulfur and amino nitrogen atoms. nih.gov Based on spectral and magnetic data, tetrahedral geometries are often proposed for Ni(II), Zn(II), Cd(II), and Sn(II) complexes, while Cu(II) complexes may exhibit a square planar geometry. nih.gov
Table 1: Physical Properties and Molar Conductance of Transition Metal Complexes with 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol (Data based on an analogous ligand system)
| Complex | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| Ni(L)₂ | Green | 260 | 10.5 |
| Cu(L)₂ | Dark Green | 245 | 8.7 |
| Zn(L)₂ | White | 280 | 7.3 |
| Cd(L)₂ | White | 295 | 6.8 |
| Sn(L)₂ | Yellow | 270 | 9.2 |
L = 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol
The coordination chemistry of palladium(II) with triazole-thiol ligands is of particular interest. A theoretical investigation using Density Functional Theory (DFT) has been conducted on mononuclear and dinuclear palladium(II) complexes with 4-methyl-4H-1,2,4-triazole-3-thiol, a close analogue of the title compound. inorgchemres.orgresearchgate.net These studies provide valuable insights into the structural and electronic properties of such complexes.
The calculations suggest that the Pd-N and Pd-S bonds are formed through the delocalization of lone pair electron density from the nitrogen and sulfur atoms of the ligand to the palladium center. inorgchemres.org The electronic spectra of these complexes can be calculated using Time-Dependent DFT (TD-DFT), and vibrational spectra can be assigned based on potential energy distribution (PED) analysis. inorgchemres.org These theoretical approaches are powerful tools for predicting and understanding the properties of palladium(II) complexes with this class of ligands.
Coordination compounds of d¹⁰ metal ions like Zinc(II) and Cadmium(II) with nitrogen- and sulfur-containing heterocyclic ligands are known to exhibit photoluminescent properties. nih.govrsc.orgnih.govccspublishing.org.cndntb.gov.uanih.govtandfonline.commdpi.com The luminescence in these complexes often arises from ligand-centered π-π* transitions, which can be modulated by coordination to the metal center. nih.gov
For instance, several photoluminescent complexes of Zn(II) and Cd(II) with various 4-amino-1,2,4-triazole (B31798) derivatives have been synthesized and characterized. nih.govccspublishing.org.cn These studies reveal that the emission properties are influenced by the geometry of the ligand upon coordination. Furthermore, cadmium(II) coordination polymers with 4-methyl-1,2,4-triazole-3-thiol (B7784196) have been shown to exhibit photoluminescence, with the emission properties dependent on the specific structure of the polymer. rsc.orgdntb.gov.ua Given these findings with closely related ligands, it is plausible that this compound could also form luminescent coordination compounds, particularly with Zn(II) and Cd(II), making it a candidate for the development of new photoactive materials.
Structural Elucidation of Coordination Compounds
Spectroscopic Analysis (e.g., FT-IR, UV-Vis, NMR)
Spectroscopic methods are fundamental tools for characterizing the formation and structure of metal complexes. By comparing the spectra of the free ligand with those of the metal complexes, researchers can identify the donor atoms involved in coordination.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the binding sites of the triazole ligand. The spectrum of the free ligand typically shows characteristic bands for ν(N-H), ν(S-H), ν(C=N), and ν(C-S) vibrations. Upon complexation, significant shifts in these bands are observed. A crucial piece of evidence for coordination via the thiol group is the disappearance of the ν(S-H) stretching band (typically around 2736 cm⁻¹) in the spectra of the complexes. nih.gov This indicates the deprotonation of the thiol group and the formation of a metal-sulfur (M-S) bond. nih.govorientjchem.org
Furthermore, the band corresponding to the ν(C=N) stretching vibration of the triazole ring often shifts, suggesting the involvement of a ring nitrogen atom in coordination. The bands for the amino (NH₂) group may also shift, indicating its participation in chelation. The formation of new, weaker bands at lower frequencies can be attributed to ν(M-N) and ν(M-S) vibrations, confirming the coordination of the ligand to the metal ion. orientjchem.org
Interactive Table 1: Key FT-IR Spectral Data (cm⁻¹) for Triazole-Thiol Ligands and Their Complexes
| Compound/Complex | ν(N-H₂) | ν(S-H) | ν(C=N) | ν(C-S) | ν(M-N) | ν(M-S) |
| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol (L) | 3250 | 2736 | 1645 | 673 | - | - |
| [Cd(L)₂] | Shifted | Absent | Shifted | Shifted | ~481 | ~425 |
| [Hg(L)₂] | Shifted | Absent | Shifted | Shifted | ~474 | ~432 |
Electronic (UV-Vis) Spectroscopy
The electronic spectra of the complexes provide information about the geometry around the central metal ion. The spectra of the free ligands typically exhibit intense absorption bands in the UV region, which are assigned to π→π* and n→π* electronic transitions within the triazole ring. Upon complexation, these bands may shift (either bathochromically or hypsochromically) and new bands may appear in the visible region. These new, typically weaker, bands are attributed to d-d electronic transitions of the metal ion. The position and number of these d-d bands are characteristic of the coordination geometry, such as octahedral, tetrahedral, or square planar. researchgate.net For instance, in studies of an analogous ligand, a square planar geometry was proposed for a Cu(II) complex, while tetrahedral geometries were suggested for Ni(II), Zn(II), Cd(II), and Sn(II) complexes based on their spectral data. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is another powerful tool for elucidating the structure of these coordination compounds in solution. In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the protons of the amino (NH₂), methyl (CH₃), and thiol (SH) groups. orientjchem.org Upon complexation, the chemical shifts of these protons can change significantly, providing evidence for coordination.
A key indicator of binding is the disappearance of the signal corresponding to the acidic thiol proton (SH), which is consistent with the deprotonation observed in FT-IR spectra. ginekologiaipoloznictwo.com The signal for the NH₂ protons may also experience a downfield or upfield shift, indicating that the amino group is part of the coordination sphere. nih.gov The changes in the chemical shifts are heavily dependent on the electronic environment, making NMR a sensitive probe for complexation. nih.govginekologiaipoloznictwo.com
Interactive Table 2: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆ for a Triazole-Thiol Ligand and its Complexes
| Compound/Complex | δ (NH₂) | δ (SH) | δ (Aromatic-H) | δ (NH of triazole) |
| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol (L) | 5.301 | 10.189 | 8.014-8.755 | - |
| [Ni(L)₂] | 3.314 | Absent | 7.945-8.678 | 11.099 |
| [Zn(L)₂] | 3.354 | Absent | 8.024-8.702 | 10.012 |
| [Cd(L)₂] | 3.270 | Absent | 7.901-8.690 | 11.101 |
Advanced Characterization Techniques (e.g., Conductivity Measurements)
To further understand the nature of the synthesized complexes, advanced characterization techniques are employed. Molar conductivity measurements are particularly important for determining whether the anions are coordinated to the metal ion or exist as counter-ions in the crystal lattice.
Conductivity Measurements
Molar conductivity is measured by dissolving the metal complexes in a suitable solvent, such as DMF or DMSO, at a specific concentration. orientjchem.org The resulting values are then compared with established ranges for different electrolyte types. Low molar conductance values typically indicate that the complexes are non-electrolytes. researchgate.netuobabylon.edu.iq This suggests that the anions (e.g., chloride, nitrate, acetate) are directly coordinated to the metal center, satisfying its coordination number, and are not present as free ions in the solution. Conversely, higher conductivity values would suggest a 1:1, 1:2, or other type of electrolyte, where one or more anions are not part of the primary coordination sphere. researchgate.net For many reported complexes of triazole-thiols, the low conductivity values confirm their non-electrolytic nature. researchgate.net
Interactive Table 3: Molar Conductivity Data for Selected Metal Complexes
| Complex | Solvent | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |
| [Cd(L¹)₂] (L¹ = 4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol) | DMF | 10.5 | Non-electrolyte |
| [Hg(L¹)₂] | DMF | 12.8 | Non-electrolyte |
| [Zn(L²)₂] (L² = 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol) | DMSO | 15.34 | Non-electrolyte |
| [Cd(L²)₂] | DMSO | 11.25 | Non-electrolyte |
| [Hg(L²)₂] | DMSO | 9.87 | Non-electrolyte |
Influence of Anions and Co-ligands on Coordination Diversity
The final structure of a coordination polymer is not solely dependent on the metal ion and the primary organic ligand. Anions and co-ligands play a crucial role in directing the self-assembly process, leading to a wide diversity of structural motifs. The size, charge, and coordination ability of anions can significantly influence the coordination mode of the triazole-thiol ligand and the dimensionality of the resulting framework.
Research on the analogous 1H-1,2,4-triazole-3-thiol (HtrzSH) ligand has demonstrated the profound effect of anions on the structure of cadmium(II) complexes. acs.org For example:
Halide Anions (Cl⁻, Br⁻, I⁻): The use of different halide salts can lead to structures with varying dimensionalities. In one study, the chloride anion resulted in a one-dimensional chain, while bromide and iodide anions facilitated the formation of two-dimensional networks. acs.org This is attributed to the different sizes and coordinating tendencies of the halides, which in turn influence how the triazole-thiol ligand bridges the metal centers.
Oxoanions (SO₄²⁻): A sulfate (B86663) anion, acting as a bridging co-ligand, can link metal-ligand fragments into more complex, three-dimensional structures. acs.org
Organic Anions (e.g., EDTA): The introduction of a bulky organic anion like ethylenediaminetetraacetate (B1237979) (EDTA) can lead to zero-dimensional, discrete molecular complexes by satisfying the metal's coordination sphere and preventing further extension into a polymeric network. acs.org
Computational and Theoretical Investigations of 5 Amino 4 Methyl 4h 1,2,4 Triazole 3 Thiol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, electronic properties, and reactivity of compounds like AMTT.
The first step in most quantum chemical calculations is the optimization of the molecule's geometry to find its most stable three-dimensional structure (the lowest energy conformation). For 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol, this involves determining the precise bond lengths, bond angles, and dihedral angles.
A key aspect of this compound's structure is the potential for thione-thiol tautomerism. The molecule can exist in the thiol form (with a C-SH single bond) or the thione form (with a C=S double bond and a proton on a ring nitrogen). DFT calculations can determine the relative stability of these tautomers in the gas phase and in different solvents. zsmu.edu.ua Studies on similar 1,2,4-triazole-3-thiones have shown that while the thione tautomer is often more stable in the gas phase, polar protic solvents can stabilize the thiol form. zsmu.edu.ua The optimization process confirms the stationary structures by ensuring all vibrational frequencies are real, indicating a true energy minimum. zsmu.edu.ua
Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy (EHOMO) indicates a greater tendency for the molecule to donate electrons to an acceptor. For triazole-thiol derivatives, the HOMO is often localized on the sulfur and nitrogen atoms due to their lone pairs of electrons and the π-system of the triazole ring. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy (ELUMO) signifies a greater ability of the molecule to accept electrons.
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. zsmu.edu.ua In the context of corrosion inhibition, a smaller ΔE facilitates the molecule's adsorption onto a metal surface. icrc.ac.ir
DFT calculations for related triazole-thiol compounds have shown energy gaps that indicate good reactivity and potential for applications in corrosion inhibition and nonlinear optics. icrc.ac.irnih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT) | - | - | 3.532 |
| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide (7c) | - | - | 4.618 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule. It is used to identify regions that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attacks, respectively.
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are expected to be concentrated around the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group due to their high electronegativity and lone pairs of electrons.
Positive Potential (Blue): Regions of low electron density or positive charge, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the amino group.
MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding and the molecule's interaction with a metal surface in corrosion processes. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis orbitals. This analysis is useful for understanding intramolecular charge transfer, hyperconjugation, and the stability arising from electron delocalization. For AMTT, NBO analysis would quantify the charge on each atom, revealing the high negative charges on the nitrogen and sulfur atoms, which are the primary centers for interaction with metal surfaces. nih.gov
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors are derived from conceptual DFT.
Chemical Hardness (η): Defined as η = (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to change its electron configuration. Molecules with a low hardness value are more reactive. researchgate.net
Global Softness (σ): The reciprocal of hardness (σ = 1/η), it indicates the capacity of a molecule to accept electrons. A high softness value suggests strong inhibitory capability. researchgate.net
Electronegativity (χ): Defined as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Defined as ω = μ² / 2η (where μ is the electronic chemical potential, μ ≈ -χ). This index measures the propensity of a species to accept electrons.
These quantum parameters are valuable for predicting the behavior of molecules as, for example, corrosion inhibitors. researchgate.net
| Parameter | Symbol | Value |
|---|---|---|
| Chemical Hardness | η | 0.095 |
| Global Softness | σ | 10.482 |
Theoretical Studies of Adsorption Mechanisms in Corrosion Inhibition
Theoretical studies, particularly DFT and Monte Carlo simulations, are essential for elucidating the mechanism by which this compound inhibits the corrosion of metals like mild steel. researchgate.netresearchgate.net Triazole derivatives are known to be effective corrosion inhibitors because their polar functional groups facilitate strong adsorption onto metal surfaces. researchgate.netnih.gov
The inhibition mechanism involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. nih.gov Theoretical calculations suggest this adsorption occurs through several interaction modes:
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface. The nitrogen and sulfur atoms in AMTT possess lone pairs of electrons that can be donated to the vacant d-orbitals of iron atoms. icrc.ac.ir Additionally, the π-electrons of the triazole ring can also participate in these donor-acceptor interactions. icrc.ac.ir
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Calculations of adsorption energy can indicate the strength and nature of the interaction. For instance, a highly negative adsorption energy suggests a strong and spontaneous adsorption process. researchgate.net The calculated free energy of adsorption (ΔG°ads) can distinguish between physisorption and chemisorption. researchgate.net The orientation of the inhibitor molecule on the surface is also studied; a nearly parallel orientation often maximizes surface coverage and protective efficiency. nih.gov
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry has proven to be an invaluable tool for understanding the intricate reaction mechanisms of heterocyclic compounds, including this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into reaction kinetics, tautomeric equilibria, and the influence of environmental factors on molecular stability and reactivity.
A significant area of computational investigation for this class of compounds is the thione-thiol tautomerism, which is crucial to its reactivity. The compound can exist in either the thione form (4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) or the thiol form (this compound). DFT studies on the isomerization reactions of the thione tautomer have been conducted to elucidate the kinetics and energy profiles of these transformations. jcchems.com These studies utilize various exchange-correlation functionals, such as B3LYP and M06-2X, alongside benchmark quantum chemical approaches like CBS-QB3, to calculate the energy barriers and reaction rates, which are supplemented by Transition State Theory (TST) to determine the kinetic rate constants. jcchems.com
Key findings from these computational analyses indicate that the stability of the tautomers is significantly influenced by their environment. For instance, in the gas phase and aprotic solvents, the thione tautomer is generally found to be the most stable. zsmu.edu.ua However, in the presence of polar, proton-donating solvents, the equilibrium shifts to favor the thiol tautomer. zsmu.edu.ua This solvent-induced stabilization is a critical factor in predicting the compound's behavior and reactivity in different chemical settings. Quantum chemical calculations have demonstrated that various solvation models (such as D-PCM, C-PCM, and IEF-PCM) consistently show a reduction in the stability difference between the tautomeric forms compared to the gas phase. zsmu.edu.uaresearcher.life
Furthermore, Natural Bond Orbital (NBO) analysis provides a deeper understanding of the electronic factors governing these reactions. It has been shown that electronic delocalization from a lone pair on the sulfur atom to an antibonding orbital within the triazole ring (LP(S)→σ*(N-C)) plays a significant role in stabilizing the ground state structure and influencing the kinetics of isomerization. jcchems.com These computational approaches not only clarify the mechanistic pathways of tautomerization but also highlight the electronic and structural features that dictate the compound's reactivity in electrophilic substitution and addition reactions. zsmu.edu.ua
Table 1: Computational Methods and Key Findings in Reaction Mechanism Studies
| Computational Method | Focus of Study | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP, M06-2x), CBS-QB3, TST | Isomerization reactions of the thione tautomer in the gas phase. | Elucidated the energy profile and kinetic rate constants for tautomerization. NBO analysis showed that LP→σ* resonance energies control the kinetics. | jcchems.com |
| DFT, D-PCM, C-PCM, IEF-PCM | Thione-thiol tautomerism of related 5-aryl-4-(methyl,amino)-1,2,4-triazole-3(2H)-thiones. | The thione tautomer is more stable in the gas phase, while the thiol form predominates in polar, proton-donor solvents. Solvation reduces the stability difference between tautomers. | zsmu.edu.uaresearcher.life |
| HPLC-MS and quantum chemical calculations | Thione-thiol tautomerism of a related 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. | Confirmed that the thione form is the major component in the tautomeric mixture, with the thiol being the minor one. The affinity of tautomers to receptors can differ. | researchgate.net |
Molecular Modeling and Docking Studies for Receptor/Enzyme Interactions
Molecular modeling and docking studies are essential computational techniques used to predict and analyze the binding of a ligand to a receptor or enzyme active site. For this compound and its derivatives, these studies provide critical insights into their potential biological activities by characterizing the intermolecular interactions that govern their binding affinity and selectivity.
While specific docking studies on this compound with biological receptors are not extensively documented, research on its close derivatives reveals a consistent pattern of interaction. These studies highlight the importance of the core 1,2,4-triazole-3-thiol structure in forming key interactions with protein targets. For example, in silico evaluations of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against enzymes such as DNA gyrase, cyclooxygenase-II (COX-2), and cathepsin B have demonstrated good binding affinities. researchgate.netresearchgate.net These studies reveal that the 1,2,4-triazole (B32235) ring is crucial for establishing hydrogen bonds with amino acid residues in the active site. researchgate.netresearchgate.net The free amino group at the 4-position and the thiol group at the 3-position are frequently involved in forming hydrogen bonds, which are critical for anchoring the ligand within the binding pocket. researchgate.netresearchgate.net
Molecular docking of other 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives has been performed to explore their potential as anti-inflammatory or antimicrobial agents. pnrjournal.compnrjournal.com These studies typically involve docking the compounds into the active sites of specific enzymes to predict their binding energy and interaction modes. The results often show that the triazole moiety, along with the amino and thiol groups, participates in a network of interactions including hydrogen bonds and van der Waals forces with key residues.
Beyond biological receptors, computational studies have also explored the interaction of this compound with metallic surfaces, which is relevant to its application as a corrosion inhibitor. researchgate.net Quantum chemical calculations and pKa analysis have been used to support experimental findings on its protective mechanism on copper surfaces. researchgate.net These theoretical studies suggest that the compound adsorbs onto the metal surface through chemical interactions involving the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring. researchgate.net This demonstrates the compound's capacity for strong interactions with various types of receptor surfaces, both biological and non-biological.
Table 2: Summary of Molecular Docking Studies on Related 1,2,4-Triazole-3-thiol Derivatives
| Compound/Derivative Class | Target Receptor/Enzyme | Key Interactions Observed | Reference |
|---|---|---|---|
| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives | DNA gyrase, COX-2, Cathepsin B | The 1,2,4-triazole ring, amino group, and thiol group form hydrogen bonds with active site residues. | researchgate.netresearchgate.net |
| 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives | Enzymes for anti-inflammatory and antimicrobial activity | Binding to the active site is facilitated by interactions involving the triazole core. | pnrjournal.compnrjournal.com |
| This compound (AMTT) | Copper surface | Chemical adsorption via the sulfur atom of the thiol group and nitrogen atoms of the amino group and triazole ring. | researchgate.net |
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | β-ketoacyl carrier protein synthase III (FabH) | Docking followed by molecular dynamics simulation was used to identify the potential target for anti-TB activity. | nih.gov |
Applications of 5 Amino 4 Methyl 4h 1,2,4 Triazole 3 Thiol in Advanced Materials and Systems
Corrosion Inhibition Applications
5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol (AMTT) has been identified as an effective corrosion inhibitor for various metals in aggressive environments. Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The presence of nitrogen and sulfur atoms in the triazole ring facilitates this adsorption process through the sharing of lone pair electrons with the vacant d-orbitals of the metal atoms.
Research has demonstrated the effectiveness of this compound as a corrosion inhibitor for several metals, notably carbon steel and copper.
For carbon steel (specifically C1010 steel) in a cooling water environment, AMTT on its own showed a 70% inhibition efficiency at a concentration of 100 ppm. tandfonline.comtandfonline.com In acidic conditions (0.5 M H₂SO₄), its performance on mild steel was significantly enhanced through synergistic additions. electrochemsci.orgresearchgate.net
For copper , in a 3.5% NaCl solution, AMTT proved to be a highly efficient inhibitor, achieving over 94% inhibition efficiency at a concentration of 0.5 mmol L⁻¹. researchgate.net This high level of protection highlights its potential for safeguarding copper and its alloys from chloride-induced corrosion.
While direct studies on stainless steel using the specific compound this compound are not extensively detailed in the reviewed literature, research on its derivatives provides insight. For instance, a Schiff base derivative, 4-{[4-(dimethylamino)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol, was found to be an effective mixed-type inhibitor for 316 stainless steel in 2.5 M H₂SO₄. researchgate.net
Table 1: Inhibitory Efficiency of this compound on Different Metals
| Metal Substrate | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| C1010 Carbon Steel | Cooling Water | 100 ppm | 70% | tandfonline.comtandfonline.com |
| Copper | 3.5% NaCl | 0.5 mmol L⁻¹ | >94% | researchgate.net |
| Mild Steel | 0.5 M H₂SO₄ | Performance enhanced by synergistic additives | electrochemsci.orgresearchgate.net |
The protective action of this compound is rooted in its adsorption onto the metal surface, a process that can involve physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both.
Studies on mild steel in sulfuric acid suggest a chemical adsorption mechanism. electrochemsci.orgresearchgate.net This is supported by the calculated values of the standard free energy of adsorption (ΔG°ads), which indicate a strong interaction between the inhibitor molecules and the metal surface. researchgate.net The adsorption process was found to follow the Temkin adsorption isotherm, which typically applies to chemisorption on heterogeneous surfaces. electrochemsci.orgresearchgate.net
In the case of copper, the interaction is also strong, suggesting chemisorption where the inhibitor may bind to two copper surface atoms. researchgate.net This chemical bonding involves the donation of electrons from the sulfur and nitrogen atoms of the triazole molecule to the empty d-orbitals of the copper atoms, forming a coordinate-type bond. This creates a stable, protective film that acts as a barrier to corrosive species.
The corrosion inhibition efficiency of this compound can be significantly enhanced through synergistic interactions with other compounds.
In cooling water systems for C1010 steel, the standalone efficiency of 70% at 100 ppm was attributed to limited access of the inhibitor to the surface due to the formation of insoluble scale deposits. tandfonline.comtandfonline.com To counteract this, a formulation containing co-additives was developed. A mixture of 10 ppm AMTT, 1 ppm polycarboxylate (as a dispersing agent to prevent scale), and 2 ppm citrate (B86180) ions resulted in a synergistic inhibition efficiency of 89%. tandfonline.comtandfonline.com
A synergistic effect was also observed for mild steel in 0.5 M H₂SO₄ when AMTT was combined with copper ions (Cu²⁺). electrochemsci.orgresearchgate.net The mixture of AMTT and Cu²⁺ showed a greater inhibitive effect than either component alone, which was attributed to the cooperative adsorption of the two species on the mild steel surface. electrochemsci.orgresearchgate.net
Electrochemical techniques are crucial for evaluating the performance and understanding the mechanism of corrosion inhibitors.
Potentiodynamic Polarization (PDP) studies have been used to determine the type of inhibitor. For copper in 3.5% NaCl, AMTT was classified as a mixed-type inhibitor with a predominant cathodic effect, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions, but with a stronger influence on the latter. researchgate.net Similarly, for mild steel in H₂SO₄, the addition of AMTT and Cu²⁺ shifted both anodic and cathodic curves, indicating mixed-type inhibition. electrochemsci.orgresearchgate.net
Electrochemical Impedance Spectroscopy (EIS) is used to analyze the properties of the inhibitor film at the metal-solution interface. For both copper and mild steel, EIS results showed that the addition of AMTT increased the charge transfer resistance (Rct) and decreased the double-layer capacitance (Cdl). electrochemsci.orgresearchgate.netresearchgate.net An increase in Rct signifies a slower corrosion rate, while a decrease in Cdl suggests the adsorption of inhibitor molecules on the metal surface, displacing water molecules and reducing the exposed surface area.
Cyclic Voltammetry (CV) has been employed to study the influence of AMTT on the oxidation-reduction behavior of copper in a NaCl solution, providing further insights into the kinetics of the corrosion process and the inhibitor's interaction with the metal surface. researchgate.net
Surface analysis confirms the formation of a protective film and provides information about its composition and morphology.
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) has been used to visualize the metal surface. For C1010 steel, SEM-EDS analysis showed that a formulation containing AMTT, polycarboxylate, and citrate effectively prevented scale deposition and corrosive attack, resulting in a much smoother surface compared to the uninhibited sample. tandfonline.comtandfonline.com
Fourier-Transform Infrared Spectroscopy (FTIR) analysis of the protective layer on C1010 steel confirmed the presence of both AMTT and citrate, indicating that both components of the synergistic formulation were adsorbed onto the metal surface to form the protective film. tandfonline.comtandfonline.com
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provided evidence for the binding mechanism of AMTT on a copper surface. The data suggested that the inhibitor molecule may bind to two separate copper atoms on the surface, confirming a strong chemisorption interaction. researchgate.net
Development of Chemosensors and Recognition Systems
The same chemical properties that make this compound an effective corrosion inhibitor—specifically, its ability to bind with metal ions—also make it a valuable precursor in the synthesis of chemosensors.
While AMTT itself may not be the final sensing molecule, it serves as a crucial building block. For example, it has been used to synthesize the Schiff base 4-[(Z)-(4-methoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol (MAMTT). ajchem-a.comajchem-a.com This derivative functions as a chromogenic reagent for the selective and sensitive spectrophotometric detection of copper(II) ions. ajchem-a.comajchem-a.com Upon the addition of copper(II) to a solution of MAMTT, a distinct color change from blue to dark green occurs, which can be measured to quantify the concentration of copper. ajchem-a.comajchem-a.com This demonstrates the utility of the this compound framework in creating sophisticated molecules for advanced chemical recognition systems.
Detection of Specific Metal Ions (e.g., Copper(II), Iron(III), Mercury(II))
The presence of nitrogen and sulfur atoms in the structure of this compound and its derivatives makes them excellent ligands for a variety of metal ions. This property has been harnessed to develop sensors for the detection of environmentally and biologically significant metal ions.
A Schiff base derivative of this compound, specifically 4-[(Z)-(4-Methoxybenzylidene) amino]-5-methyl-4H-1,2,4-triazole-3-thiol (MAMTT), has been successfully utilized as a chemosensor for the detection of Copper(II) ions in aqueous media. ajchem-a.com The addition of Cu(II) to a solution of MAMTT results in a distinct color change from blue to dark green, indicating the formation of a complex. ajchem-a.com This colorimetric response allows for the spectrophotometric determination of Cu(II) concentrations. ajchem-a.com
While direct sensing applications of the parent compound for Iron(III) and Mercury(II) are not extensively documented in publicly available research, studies have shown the formation of stable complexes with these ions. For instance, a Schiff base ligand derived from 4-amino-5-ethyl-1,2,4-triazole-3-thiol, a close analogue, has been used to prepare complexes with Fe(II) and Fe(III). ijraset.com Similarly, a phenylmethylidene derivative of this compound has been shown to form complexes with Mercury(II). orientjchem.org These complexation studies suggest the potential of this class of compounds for the development of sensors for Fe(III) and Hg(II), though specific sensor development and characterization for the parent compound have not been detailed.
Detection of Anions (e.g., Acetate (B1210297), Hypochlorite)
Currently, there is no readily available scientific literature detailing the specific application of this compound or its direct derivatives for the detection of anions such as acetate or hypochlorite.
Sensing Mechanisms (e.g., Colorimetric, Fluorimetric, Electrochemical)
The detection of metal ions by this compound-based sensors primarily relies on colorimetric, fluorimetric, and electrochemical mechanisms, which are triggered by the interaction between the analyte and the sensor molecule.
Colorimetric Sensing: This mechanism is based on a visible color change upon complexation with a metal ion. As observed with the MAMTT derivative for Cu(II) detection, the coordination of the metal ion alters the electronic properties of the molecule, leading to a shift in its maximum absorbance wavelength. ajchem-a.com This change is easily observable with the naked eye and can be quantified using spectrophotometry. ajchem-a.com
Fluorimetric Sensing: While not specifically detailed for the parent compound, fluorescent sensing is a common mechanism for triazole derivatives. nih.govrsc.org This method relies on changes in the fluorescence properties of the sensor upon binding to a metal ion. The coordination can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off") due to processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). For example, some triazole hybrids have been shown to act as fluorescent sensors for Co(II) and Cu(II). nih.gov
Electrochemical Sensing: The electrochemical properties of this compound have been investigated, primarily in the context of corrosion inhibition. researchgate.net These studies, employing techniques like cyclic voltammetry and electrochemical impedance spectroscopy, demonstrate the compound's ability to interact with metal surfaces and alter their electrochemical behavior. researchgate.net This interaction, which involves the thiol and triazole nitrogen atoms, forms the basis for potential electrochemical sensing applications. researchgate.net The binding of a metal ion to the molecule can predictably alter its redox properties, providing a measurable signal for detection.
| Sensing Mechanism | Principle | Analyte Example (Derivative) |
| Colorimetric | Change in visible color upon complexation. | Copper(II) |
| Fluorimetric | Change in fluorescence intensity (enhancement or quenching) upon binding. | Co(II), Cu(II) |
| Electrochemical | Change in redox properties upon interaction with the analyte. | Copper |
Integration into Functional Materials Science
The unique properties of this compound also lend themselves to applications in the broader field of functional materials science, although research in this area is still emerging.
Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
There is currently no direct evidence in the available literature for the specific use of this compound in Organic Light-Emitting Diodes (OLEDs) or other optoelectronic devices. However, the broader class of triazole derivatives is recognized for its potential in these applications.
Applications in Energy Conversion and Storage Technologies (e.g., Solar Cells, Supercapacitors)
Specific applications of this compound in solar cells or supercapacitors have not been reported in the available scientific literature.
Contribution to Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound to act as a ligand, binding to metal ions through its nitrogen and sulfur atoms, makes it a potential building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. guidechem.com These materials are of great interest due to their porous nature and potential applications in gas storage, catalysis, and sensing. While the general suitability of this compound as a ligand is recognized, specific examples of MOFs or coordination polymers synthesized from this compound and their detailed applications are not yet prevalent in the literature.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Derivatives with Tailored Properties
Future synthetic research on 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol will likely concentrate on creating novel derivatives with precisely tailored chemical and biological properties. The core structure is an ideal platform for modification to enhance efficacy, selectivity, and functionality. Key strategies will involve chemical modifications at the amino and thiol groups, as these sites are reactive and crucial for the molecule's interactions.
One promising direction is the synthesis of Schiff bases by condensing the 4-amino group with various aromatic or heterocyclic aldehydes. connectjournals.com This approach allows for the introduction of diverse substituents, which can significantly modulate the molecule's electronic and steric properties, thereby influencing its biological activity. connectjournals.com For instance, incorporating moieties with known pharmacological profiles, such as pyridine (B92270) or furan (B31954) rings, could lead to hybrid molecules with enhanced or entirely new therapeutic actions. connectjournals.commdpi.com
Another area of focus is the S-alkylation of the thiol group. This modification can produce a wide array of S-substituted derivatives, which can be explored for various biological activities. zsmu.edu.ua Furthermore, linking the triazole core to other heterocyclic systems, like pyrazole (B372694) or a second triazole ring, can generate molecules with complex architectures and potentially synergistic biological effects. zsmu.edu.uamdpi.com The goal of these synthetic endeavors is to establish clear structure-activity relationships (SAR), guiding the rational design of next-generation compounds for specific applications. connectjournals.comzsmu.edu.ua
| Synthetic Strategy | Key Reagents/Reaction | Target Moiety/Modification | Desired Property/Application |
|---|---|---|---|
| Schiff Base Formation | Aromatic/heterocyclic aldehydes | Condensation at the 4-amino group to form an imine (N=CH-R) | Modulated biological activity (e.g., antimicrobial, anti-inflammatory). connectjournals.comnih.gov |
| S-Alkylation/Arylation | Alkyl/aryl halides | Substitution at the 3-thiol group to form a thioether (S-R) | Enhanced biological potency, altered solubility. zsmu.edu.ua |
| Hybrid Molecule Synthesis | Linking to other heterocycles (e.g., pyridine, pyrazole) | Creation of complex molecules with multiple pharmacophores | Synergistic or novel biological activities (e.g., diuretic, antioxidant). connectjournals.comzsmu.edu.ua |
| Cyclization of Derivatives | Isothiocyanates, Thioglycolic acid | Formation of new fused or linked heterocyclic rings (e.g., thiadiazole) | Development of compounds with unique pharmacological profiles. mdpi.comresearchgate.net |
Advanced Spectroscopic and Analytical Characterization
While standard characterization techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry are routinely used to confirm the structures of newly synthesized triazole derivatives researchgate.netktu.edu.tr, future research will demand more sophisticated analytical methods. These advanced techniques are essential for unambiguously determining complex structures, understanding tautomeric equilibria, and elucidating three-dimensional conformations, which are critical for rational drug design and materials development.
High-resolution mass spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI), will be crucial for confirming elemental compositions with high accuracy. mdpi.com For detailed structural elucidation, two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) will become standard practice. Perhaps most importantly, single-crystal X-ray crystallography is needed to definitively determine the solid-state structure. This technique can resolve the thione-thiol tautomerism, providing precise bond lengths, bond angles, and intermolecular interactions that govern the compound's physical and biological properties. Further characterization of metal complexes involving this ligand will also benefit from techniques like UV-visible spectroscopy and magnetic susceptibility measurements to understand coordination and electronic structure. nih.govresearchgate.net
Expanding the Scope of Computational Modeling Applications
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound and its derivatives, expanding the use of computational modeling is a key future direction. Density Functional Theory (DFT) calculations have already been used to study the thione-thiol tautomerism of similar 1,2,4-triazoles, revealing how solvents can influence the stability of different forms. zsmu.edu.ua Future DFT studies can be used to predict spectroscopic signatures (NMR, IR), calculate electronic properties like HOMO-LUMO gaps, and determine molecular geometries, which are relevant for applications in materials science, such as nonlinear optics. zsmu.edu.uanih.gov
Molecular docking and molecular dynamics (MD) simulations represent another major area for expansion. These in silico methods can predict the binding modes and affinities of derivatives with specific biological targets, such as enzymes or receptors. zsmu.edu.uanih.gov This allows for virtual screening of large compound libraries and provides insights into the mechanism of action at a molecular level. zsmu.edu.ua By combining these computational approaches, researchers can build robust Quantitative Structure-Activity Relationship (QSAR) models to rationally design novel derivatives with enhanced biological activity or specific material properties. acs.org
| Computational Method | Research Application | Predicted/Explained Property |
|---|---|---|
| Density Functional Theory (DFT) | Analysis of tautomeric forms and reaction mechanisms. | Relative stability of thione vs. thiol tautomers, reaction energy barriers. zsmu.edu.ua |
| DFT | Prediction of electronic and optical properties. | HOMO-LUMO energy gap, nonlinear optical (NLO) properties. nih.gov |
| Molecular Docking | Virtual screening and binding mode prediction. | Interaction with biological targets (e.g., enzymes) to predict anticancer or antimicrobial activity. zsmu.edu.uaacs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Guiding the design of new derivatives. | Correlation of molecular structure with biological activity. connectjournals.com |
Exploration of Emerging Applications in Materials Science
The inherent electronic properties of the 1,2,4-triazole (B32235) ring make it an attractive building block for advanced materials. researchgate.net The electron-deficient nature of the ring suggests potential for applications requiring electron-transport and hole-blocking capabilities. researchgate.net Future research should focus on designing and synthesizing derivatives of this compound for specific functions in materials science.
Potential applications include:
Organic Electronics: Derivatives could be developed for use in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and supercapacitors. researchgate.net
Corrosion Inhibition: The presence of multiple heteroatoms (N, S) makes the molecule an excellent candidate for a corrosion inhibitor, as these atoms can strongly adsorb onto metal surfaces and form a protective layer. researchgate.netnih.gov
Metal-Organic Frameworks (MOFs): The triazole moiety can act as a ligand to coordinate with metal ions, enabling the construction of MOFs with potential uses in gas storage, separation, and catalysis. chemijournal.com
Nonlinear Optics (NLO): By incorporating suitable donor and acceptor groups onto the triazole scaffold, new materials with significant NLO properties could be developed for applications in photonics and optoelectronics. nih.gov
| Application Area | Key Property of Triazole Derivative | Future Research Focus |
|---|---|---|
| Corrosion Inhibition | Strong adsorption to metal surfaces via N and S heteroatoms. researchgate.net | Design of derivatives with enhanced surface adhesion and film-forming properties. |
| Organic Electronics (e.g., OLEDs) | Electron-transport and hole-blocking capabilities. researchgate.netresearchgate.net | Synthesis of polymers or small molecules with tailored electronic properties. |
| Metal-Organic Frameworks (MOFs) | Coordination capability with metal ions. chemijournal.com | Exploration of different metal-ligand combinations to create porous materials for catalysis or gas storage. |
| Nonlinear Optical (NLO) Materials | Asymmetric charge distribution and polarizability. nih.gov | Functionalization with electron-donating and -withdrawing groups to maximize NLO response. |
Deeper Mechanistic Understanding of In Vitro Biological Actions
Derivatives of 1,2,4-triazole-3-thiol are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. connectjournals.comzsmu.edu.uafrontiersin.org However, much of the existing research is based on preliminary screening. A significant future direction is to move beyond screening to a deeper, mechanistic understanding of how these compounds exert their biological effects.
This will require identifying the specific molecular targets within cells. For example, in the context of antifungal activity, research should investigate whether these compounds inhibit key enzymes in fungal-specific pathways, such as ergosterol (B1671047) biosynthesis, a known mechanism for other azole antifungals. chemijournal.com For antioxidant activity, studies should aim to elucidate the precise mechanism of radical scavenging. zsmu.edu.ua Techniques such as enzyme inhibition assays, proteomics, and genetic screening can be employed to identify the cellular proteins and pathways that interact with these compounds. A thorough understanding of the mechanism of action is critical for translating promising in vitro findings into viable therapeutic strategies.
Development of Sustainable Synthetic Methodologies and Green Chemistry Approaches
In line with the global push for environmental sustainability, future synthetic work on this compound and its derivatives must incorporate the principles of green chemistry. This involves developing methodologies that are more efficient, produce less waste, and use less hazardous materials than traditional approaches.
Key green chemistry strategies applicable to triazole synthesis include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. nih.gov
Solvent-Free Reactions: Techniques like grinding solid reactants together (mechanochemistry) can enable reactions to proceed without the need for solvents, which are a major source of chemical waste. documentsdelivered.com
Ultrasound-Assisted Synthesis: Sonication is another alternative energy source that can enhance reaction rates and yields. nih.gov
Use of Greener Solvents: When solvents are necessary, replacing hazardous organic solvents with more benign alternatives like ethanol (B145695) or water is a crucial step. sbmu.ac.irresearchgate.net
By adopting these approaches, the synthesis of this important class of compounds can be made more economically viable and environmentally responsible.
| Green Chemistry Technique | Description | Advantages over Conventional Methods |
|---|---|---|
| Microwave Irradiation (MWI) | Using microwave energy to heat reactions. nih.gov | Drastically reduced reaction times, improved yields, fewer side products. nih.gov |
| Mechanochemistry (Grinding) | Conducting reactions by grinding solid reagents together. documentsdelivered.com | Eliminates the need for solvents, cost-effective, simple procedure. documentsdelivered.com |
| Ultrasound-Assisted Synthesis | Using ultrasonic waves to promote chemical reactions. nih.gov | Increased reaction rates, higher yields, milder reaction conditions. |
| Use of Green Solvents | Employing environmentally benign solvents like water or ethanol. sbmu.ac.ir | Reduced toxicity and environmental impact, improved safety. |
Q & A
Q. How can researchers optimize the synthesis of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol?
Methodological Answer: Optimization involves adjusting reaction conditions such as solvent choice, temperature, and alkylation reagents. For example, using propan-2-ol as a solvent and bromoalkanes (C₁–C₁₀ alkyl chains) as alkylating agents under reflux (boiling for 2 hours) yields S-alkyl derivatives with ~73% efficiency. Key parameters include NaOH concentration (for deprotonation) and reaction time. Post-synthesis, cooling and recrystallization in methanol improve purity . Characterization via ¹H NMR (e.g., δ 12.71 ppm for thiol proton) and elemental analysis validates structural integrity .
Q. What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR Spectroscopy : Identifies protons in distinct environments (e.g., thiol proton at δ 12.71 ppm and aromatic protons at δ 7.32–7.54 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C-S bonds at ~650 cm⁻¹) .
- Elemental Analysis : Matches calculated vs. experimental values for C, H, N, and S (e.g., C: 40.98% calculated vs. 41.06% found) .
- Melting Point Analysis : Consistency in m.p. (e.g., 216–218°C) confirms purity .
Q. What are the key physicochemical properties to consider during storage and handling?
Methodological Answer:
- Stability : Store at –20°C for long-term (1–2 years) or –4°C for short-term (1–2 weeks) to prevent thiol oxidation .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in non-polar solvents, influencing reaction solvent choices .
- Hygroscopicity : Moisture-sensitive; use desiccators or inert atmospheres during handling .
Advanced Research Questions
Q. How can researchers design S-alkyl derivatives with tailored biological activity?
Methodological Answer:
- Alkylation Strategies : React this compound with bromoalkanes (C₁–C₁₀) in propan-2-ol under reflux. Longer alkyl chains (e.g., C₁₀) may enhance lipophilicity for membrane penetration .
- Mannich Base Formation : Condense with formaldehyde and secondary amines to introduce aminoalkyl groups, improving solubility and bioavailability .
- Activity Prediction : Use molecular docking to assess binding affinity to target proteins (e.g., antimicrobial enzymes) and ADME analysis for pharmacokinetic profiling .
Q. How to resolve contradictions in reported synthetic yields or spectral data?
Methodological Answer:
- Reproducibility Checks : Validate reaction conditions (solvent volume, temperature gradients) across labs.
- Analytical Cross-Validation : Compare NMR data with computational simulations (e.g., ChemDraw) and reference spectra from databases like PubChem .
- Error Analysis : Quantify deviations in elemental analysis (e.g., ±0.1% for carbon content) to identify impurities .
Q. What advanced strategies enhance the pharmacological potential of this compound?
Methodological Answer:
- Metal Complexation : Coordinate with transition metals (e.g., Co(II), Cu(II)) to modify electronic properties and enhance antimicrobial activity. For example, Cu(II) complexes show improved redox activity .
- Hybrid Molecules : Conjugate with heterocycles (e.g., benzothiazole) via thioether linkages to exploit dual mechanisms of action .
- In Silico Screening : Perform QSAR modeling to predict toxicity and optimize substituent groups for reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
